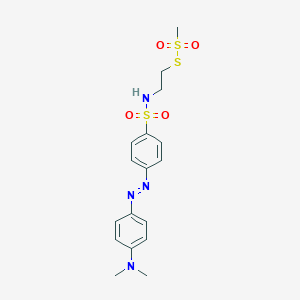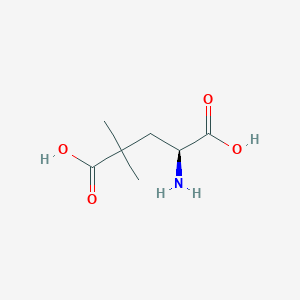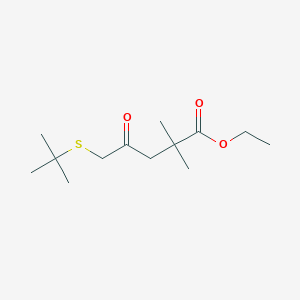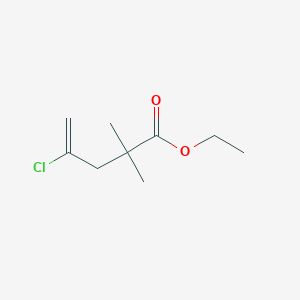![molecular formula C19H20N2O2 B016174 Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate CAS No. 856925-73-0](/img/structure/B16174.png)
Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate
Descripción general
Descripción
"Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate" is a compound that may be involved in the synthesis of various organic molecules. Its structure suggests potential applications in material science, pharmaceutical research, and organic chemistry, due to its phenylpyrrolidinylidene amino and benzoate functional groups.
Synthesis Analysis
The synthesis of related compounds involves complex reactions including cyclization, substitution, and reduction steps. For instance, the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine involves the double reduction of cyclic sulfonamide precursors, showcasing an efficient method to construct molecules with aryl sulfonyl moieties acting both as N-protecting groups and aryl donors (Evans, 2007).
Molecular Structure Analysis
X-ray crystallography and density functional theory (DFT) studies provide insights into the molecular structure of similar compounds. These studies confirm the structures through techniques like FTIR, NMR spectroscopy, and mass spectrometry, further analyzed by single crystal X-ray diffraction (Huang et al., 2021).
Chemical Reactions and Properties
The compound's reactivity is influenced by its functional groups, leading to various chemical reactions. For example, compounds with benzoate functional groups participate in N-phthaloylation reactions, showing efficiency and racemization-free outcomes (Casimir et al., 2002).
Aplicaciones Científicas De Investigación
Anticancer Agents
A study focused on the synthesis and evaluation of novel quinuclidinone derivatives, including compounds structurally related to "Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate," demonstrated potential anti-proliferative effects against cancer cell lines. These compounds were synthesized using a common intermediate and screened for their anticancer activity, with some analogs showing potent anti-cancer activity. The study explores the structure-activity relationship to further the development of these compounds as anti-cancer agents (Soni, Sanghvi, Devkar, & Thakore, 2015).
Chiral Auxiliaries
Research on the synthesis of chiral auxiliaries, aiming to develop new methods for synthesizing optically pure amines or β-amino acids, involved derivatives of pyrrolidine, a component related to the query compound. One study crystallized and conducted X-ray analysis on a pyrrolidine derivative to ascertain the absolute configuration of its asymmetric carbon atoms, contributing to advancements in asymmetric synthesis methods (Chiaroni, Riche, Zair, Guenoun, Lázaro, & Viallefont, 1997).
Hydrogen Bond Studies
Investigations into the hydrogen bonding capabilities of related compounds, specifically methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomers, have shed light on the molecular and electronic structures important for the development of pharmaceuticals. These studies explore how hydrogen bonds contribute to the stabilization of molecular structures, which is crucial for the design of drugs with specific interactions (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Propiedades
IUPAC Name |
methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-10-11-17(16(13-14)19(22)23-2)20-18-9-6-12-21(18)15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULHQJGYMNTWJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2CCCN2C3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400315 | |
| Record name | Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate | |
CAS RN |
856925-73-0 | |
| Record name | Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)
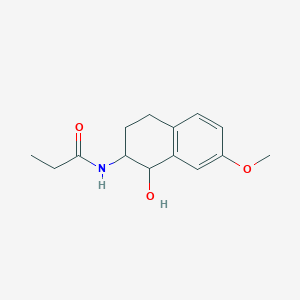
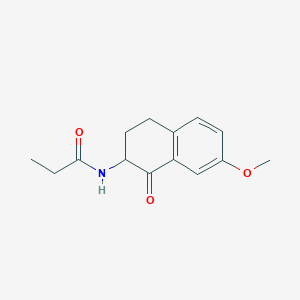
![(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B16096.png)

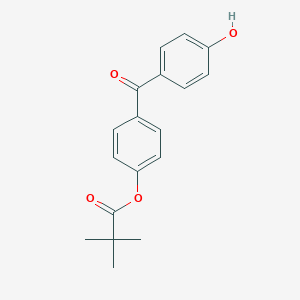


![8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B16108.png)
